3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Using reducing agents like sodium borohydride to reduce nitro groups to amines.
Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation reactions.
Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amines: From reduction of nitro groups.
Oxides: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Nitrobenzene Derivatives: Compounds with nitro-substituted benzene rings.
Methoxy-substituted Compounds: Molecules with methoxy groups attached to aromatic rings.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-9-14(15(20(22)23)10-17(16)25-2)18(21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOTFOUZXTEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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